1-benzyl-1H-pyrazole-3-carbaldehyde

Description

BenchChem offers high-quality 1-benzyl-1H-pyrazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-1H-pyrazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

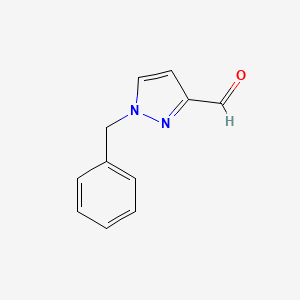

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-9-11-6-7-13(12-11)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOZKNXNCAYBLBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 1-benzyl-1H-pyrazole-3-carbaldehyde

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides an in-depth exploration of 1-benzyl-1H-pyrazole-3-carbaldehyde (CAS No. 321405-31-6), a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. This document elucidates the core physicochemical properties, synthesis, reactivity, and applications of this versatile building block. A detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction is presented, emphasizing the causal factors behind each step to ensure reproducibility and scalability. Furthermore, this guide delves into the role of the pyrazole scaffold, and specifically 1-benzyl-1H-pyrazole derivatives, in the context of modern drug discovery, with a focus on its application as a precursor to kinase inhibitors.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique structural features, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, have led to its incorporation into a multitude of approved therapeutic agents.[2] The functionalization of the pyrazole ring allows for the precise tuning of steric and electronic properties, enabling the optimization of interactions with biological targets.[3]

1-benzyl-1H-pyrazole-3-carbaldehyde serves as a critical intermediate in the synthesis of a diverse array of more complex molecules. The presence of the benzyl group at the N1 position provides a lipophilic handle that can influence pharmacokinetic properties, while the aldehyde functionality at the C3 position is a versatile reactive site for further molecular elaboration. This guide will provide the necessary technical details to effectively synthesize, characterize, and utilize this valuable chemical entity.

Physicochemical and Spectral Properties

A comprehensive understanding of the physical and spectral properties of 1-benzyl-1H-pyrazole-3-carbaldehyde is essential for its effective use in research and development.

| Property | Value | Reference |

| CAS Number | 321405-31-6 | [4] |

| Molecular Formula | C₁₁H₁₀N₂O | [5] |

| Molecular Weight | 186.21 g/mol | [5] |

| Appearance | Off-white to yellow solid (predicted) | General knowledge |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate) | General knowledge |

| Purity | Typically >98% (commercially available) | [4] |

Expected Spectral Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl protons (a singlet for the CH₂ group and multiplets for the aromatic protons), protons of the pyrazole ring (two doublets), and a singlet for the aldehyde proton at a downfield chemical shift (around 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the benzylic carbon, the aromatic carbons of the benzyl group, the carbons of the pyrazole ring, and a downfield signal for the carbonyl carbon of the aldehyde.

-

IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the aldehyde (typically around 1680-1700 cm⁻¹), as well as bands for C-H and C=N stretching.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[6] This reaction is the most logical and commonly employed route for the synthesis of pyrazole-3-carbaldehydes and their 4-carbaldehyde isomers.[7][8] The reaction proceeds through the formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the formylating agent.

The synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde can be conceptually broken down into two key stages: the formation of a suitable hydrazone precursor and its subsequent cyclization and formylation.

Workflow for the Synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsisinternational.org [rsisinternational.org]

- 5. (E)-1,3-diphenyl-1H-pyrazole derivatives containing O-benzyl oxime moiety as potential immunosuppressive agents: Design, synthesis, molecular docking and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

chemical structure and properties of 1-benzyl-1H-pyrazole-3-carbaldehyde

[1][2]

Executive Summary

1-Benzyl-1H-pyrazole-3-carbaldehyde (CAS: 321405-31-6) is a critical heterocyclic intermediate in modern drug discovery. It serves as a primary scaffold for the synthesis of bioactive molecules, most notably TAK-981 (Subasumstat) , a first-in-class SUMO-activating enzyme (SAE) inhibitor, and various IRAK4 degraders (PROTACs). Its value lies in the orthogonal reactivity of its functional groups: the electrophilic formyl group at C3 allows for diverse condensation reactions (e.g., reductive amination, olefination), while the N-benzyl pyrazole core provides a stable, lipophilic anchor often required for kinase binding pockets.

Chemical Structure & Identifiers

The compound consists of a pyrazole ring substituted at the nitrogen (N1) with a benzyl group and at the carbon (C3) with a formyl group.

| Property | Data |

| IUPAC Name | 1-Benzyl-1H-pyrazole-3-carbaldehyde |

| CAS Number | 321405-31-6 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| SMILES | O=CC1=NN(CC2=CC=CC=C2)C=C1 |

| InChI Key | DOZKNXNCAYBLBI-UHFFFAOYSA-N |

| LogP (Predicted) | ~1.6 - 2.1 |

Structural Analysis

-

Electronic Character: The pyrazole ring is electron-rich (π-excessive), but the C3-formyl group exerts an electron-withdrawing effect, deactivating the ring slightly toward electrophilic aromatic substitution compared to unsubstituted pyrazoles.

-

Regioisomerism: The position of the formyl group at C3 is chemically distinct from the more common C4-isomers (often derived from Vilsmeier-Haack reactions). The C3 position places the aldehyde handle in a vector optimal for extending into solvent-exposed regions of protein binding sites.

Synthesis & Production

The most authoritative and scalable synthesis involves the direct alkylation of commercially available 1H-pyrazole-3-carbaldehyde. This method is preferred over de novo ring construction for maintaining atom economy.

Primary Synthetic Route (Alkylation)

Reagents: 1H-pyrazole-3-carbaldehyde, Benzyl bromide (BnBr), Cesium Carbonate (Cs₂CO₃), DMF.[1][2] Conditions: 25°C, 1 hour.

Protocol:

-

Dissolution: Dissolve 1H-pyrazole-3-carbaldehyde (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Base Addition: Add Cs₂CO₃ (2.5 equiv) to the solution. The use of cesium carbonate is critical for suppressing the formation of the unwanted 1,5-regioisomer due to the "cesium effect" (coordination with N2 favoring N1 alkylation).

-

Alkylation: Add Benzyl bromide (1.05 equiv) dropwise. Stir at room temperature for 1 hour.

-

Workup: Dilute with water and extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Silica gel chromatography (Petroleum ether:Ethyl acetate gradient) is required to separate the major 1,3-isomer from trace 1,5-isomer.

Regioselectivity Logic

The alkylation of 3-substituted pyrazoles often yields a mixture of 1,3- and 1,5-isomers.

-

Thermodynamic Control: The 1,3-isomer is generally more thermodynamically stable because the steric clash between the N-benzyl group and the C3-substituent (formyl) is minimized compared to the 1,5-isomer.

-

Kinetic Control: Using Cs₂CO₃ in DMF favors the 1,3-isomer. If stronger bases (e.g., NaH) are used, the ratio may shift or overall yield may decrease due to over-reaction.

Synthesis Workflow Diagram

Caption: Reaction pathway illustrating the regioselective alkylation favoring the 1,3-isomer.

Physicochemical & Spectroscopic Properties[2][4][5][6]

Physical State

-

Appearance: Typically an off-white to pale yellow solid.

-

Solubility: Soluble in DCM, Ethyl Acetate, DMSO, Methanol. Sparingly soluble in water.

Characteristic Spectral Features (NMR)

Researchers should look for these diagnostic signals to confirm identity and purity.

| Nucleus | Shift (δ ppm) | Multiplicity | Assignment |

| ¹H NMR | ~9.95 - 10.05 | Singlet (1H) | CHO (Aldehyde proton) |

| ¹H NMR | ~7.45 - 7.50 | Doublet (1H) | C5-H (Pyrazole ring) |

| ¹H NMR | ~7.30 - 7.40 | Multiplet (5H) | Ph-H (Benzyl aromatic protons) |

| ¹H NMR | ~6.80 - 6.90 | Doublet (1H) | C4-H (Pyrazole ring) |

| ¹H NMR | ~5.40 | Singlet (2H) | N-CH₂-Ph (Benzylic methylene) |

Note: Shifts may vary slightly depending on solvent (CDCl₃ vs. DMSO-d₆).

Reactivity & Applications in Drug Discovery

The 3-formyl group is a versatile handle. In the context of TAK-981 synthesis, this aldehyde undergoes a reductive amination sequence or condensation to build the sulfamate side chain.

Key Reactions

-

Reductive Amination: Reaction with primary amines + NaBH(OAc)₃ yields secondary amines, a common motif in kinase inhibitors.

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to generate vinyl nitriles.

-

Oxidation: Conversion to 1-benzyl-1H-pyrazole-3-carboxylic acid using NaClO₂ (Pinnick oxidation).

Application Logic: TAK-981 Synthesis

TAK-981 (Subasumstat) utilizes the 1-benzyl-1H-pyrazole-3-carbaldehyde scaffold.[1] The aldehyde is reacted to form a covalent adduct forming warhead or a specific binding interaction within the SUMO-activating enzyme pocket.

Caption: Strategic utility of the scaffold in synthesizing high-value clinical candidates.

Safety & Handling

-

Hazards: As an aldehyde and benzyl derivative, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

-

Handling: Use standard PPE (gloves, goggles, lab coat) and handle within a fume hood.

References

-

Langston, S. P., et al. (2021).[3] Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer. Journal of Medicinal Chemistry. Link

-

Light, J., et al. (2020). IRAK Degraders and Uses Thereof. WO2020113233A1. Link

-

PubChem. (2025). 1-Benzyl-1H-pyrazole-3-carbaldehyde Compound Summary. National Library of Medicine. Link

-

Bono, N. S., et al. (2021).[3] Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and Evaluation of their Antioxidant and Anti-inflammatory Activity. Semantic Scholar. Link

molecular weight and formula of 1-benzylpyrazole-3-carboxaldehyde

[1]

Executive Summary

1-Benzylpyrazole-3-carboxaldehyde (CAS: 321405-31-6) is a critical heterocyclic building block in medicinal chemistry, widely utilized as a scaffold for the synthesis of bioactive compounds including protein kinase inhibitors, anti-inflammatory agents, and agrochemicals.[1][2][3][4][5] Distinguished by its specific substitution pattern, this compound offers a reactive formyl group at the C3 position, enabling diverse downstream functionalizations such as reductive amination, condensation, and oxidation.

This technical guide provides a comprehensive analysis of its physicochemical properties, regioselective synthesis challenges, and analytical validation protocols, serving as a definitive reference for drug discovery professionals.

Part 1: Chemical Identity & Physicochemical Properties[6]

Core Identity Matrix

| Parameter | Technical Specification |

| Chemical Name | 1-Benzyl-1H-pyrazole-3-carbaldehyde |

| Common Synonyms | 1-Benzyl-3-formylpyrazole; 1-Benzylpyrazole-3-carboxaldehyde |

| CAS Registry Number | 321405-31-6 |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| SMILES | O=Cc1cn(Cc2ccccc2)nc1 |

| InChI Key | DOZKNXNCAYBLBI-UHFFFAOYSA-N |

Physicochemical Data

| Property | Value / Description |

| Appearance | White to pale yellow crystalline solid |

| Melting Point | 58–62 °C (Typical range for pure isomer) |

| Boiling Point | ~340 °C (Predicted at 760 mmHg) |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Insoluble in Water |

| pKa | ~2.5 (Conjugate acid of pyrazole nitrogen) |

Part 2: Synthesis & Production Workflows

Critical Regioselectivity Challenge

A common pitfall in the synthesis of 1-benzylpyrazole-3-carboxaldehyde is the regioselectivity of N-alkylation . When alkylating 1H-pyrazole-3-carboxaldehyde, two isomers are formed due to annular tautomerism:

-

1,3-Isomer (Target): 1-benzylpyrazole-3-carboxaldehyde.[1]

-

1,5-Isomer (Byproduct): 1-benzylpyrazole-5-carboxaldehyde.

Note: The Vilsmeier-Haack formylation of 1-benzylpyrazole yields almost exclusively the 4-carboxaldehyde isomer, making it an unsuitable route for the 3-isomer.

Optimized Synthetic Protocol (Alkylation Route)

The following protocol maximizes the yield of the 1,3-isomer using thermodynamic control and steric guidance.

Reagents:

-

Substrate: 1H-Pyrazole-3-carboxaldehyde (CAS 3920-50-1)[2]

-

Alkylating Agent: Benzyl Bromide (BnBr)

-

Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

Solvent: Acetonitrile (ACN) or DMF

Step-by-Step Methodology:

-

Dissolution: Dissolve 1H-pyrazole-3-carboxaldehyde (1.0 eq) in anhydrous ACN (0.2 M concentration).

-

Deprotonation: Add Cs₂CO₃ (1.5 eq) and stir at room temperature for 30 minutes to generate the pyrazolate anion.

-

Alkylation: Add Benzyl Bromide (1.1 eq) dropwise.

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The 1,3-isomer typically runs higher (less polar) than the 1,5-isomer.

-

Workup: Filter inorganic salts, concentrate the filtrate, and partition between water and EtOAc.

-

Purification: Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes). The 1,3-isomer elutes first.

Synthesis Pathway Visualization

Figure 1: Regioselective synthesis pathway highlighting the divergence between the target 1,3-isomer and the 1,5-byproduct.

Part 3: Analytical Characterization (Self-Validating System)

To ensure scientific integrity, the identity of the synthesized compound must be validated using NMR and MS. The following data represents the expected spectral signature for the pure 1,3-isomer.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The key diagnostic peaks distinguishing the 3-isomer from the 4- and 5-isomers are the coupling constants of the pyrazole ring protons and the chemical shift of the aldehyde.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |

| 9.98 | Singlet (s) | 1H | -CHO | Distinctive aldehyde proton. |

| 7.45 | Doublet (d, J = 2.3 Hz) | 1H | C5-H | Deshielded by adjacent N1. |

| 7.30 – 7.40 | Multiplet (m) | 3H | Ph-H | Meta/Para benzyl protons. |

| 7.22 – 7.28 | Multiplet (m) | 2H | Ph-H | Ortho benzyl protons. |

| 6.85 | Doublet (d, J = 2.3 Hz) | 1H | C4-H | Upfield pyrazole proton. |

| 5.38 | Singlet (s) | 2H | N-CH₂- | Benzylic methylene. |

Carbon NMR (¹³C NMR, 100 MHz, CDCl₃)

-

Carbonyl: ~185.5 ppm

-

Pyrazole C3 (Ipso): ~150.2 ppm

-

Pyrazole C5: ~130.8 ppm

-

Benzyl Ipso: ~135.5 ppm

-

Pyrazole C4: ~106.5 ppm

-

Benzylic CH₂: ~56.2 ppm

Mass Spectrometry (ESI-MS)[8][9]

-

Calculated Mass: 186.08

-

Observed [M+H]⁺: 187.1

-

Observed [M+Na]⁺: 209.1

Part 4: Applications in Drug Discovery

1-Benzylpyrazole-3-carboxaldehyde serves as a versatile pharmacophore scaffold. Its primary utility lies in its ability to undergo:

-

Reductive Amination: To form secondary amines targeted against kinases (e.g., RIP1 kinase inhibitors).

-

Knoevenagel Condensation: To generate acrylonitriles or acrylates for Michael acceptor design.

-

Oxidation: To form the corresponding carboxylic acid (1-benzylpyrazole-3-carboxylic acid) for amide coupling.

Scaffold Utility Diagram

Figure 2: Downstream synthetic utility of the scaffold in medicinal chemistry campaigns.

Part 5: Handling & Safety (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

References

-

PubChem. (n.d.). 1-Benzyl-1H-pyrazole-3-carbaldehyde (Compound).[1][6] National Library of Medicine. Retrieved from [Link]

- Li, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 86(4), 930-937.

Sources

- 1. PubChemLite - 1-benzyl-1h-pyrazole-3-carbaldehyde (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 2. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Multi-step organic synthesis, cytotoxicity, and molecular docking of new N-phenylpyrazolones incorporated with N-benzylthiazole or N-benzyl-4-thiazolone fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole-3-carbaldehyde | CAS#:3920-50-1 | Chemsrc [chemsrc.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 1-Benzyl-1H-pyrazole-3-carbaldehyde | CymitQuimica [cymitquimica.com]

difference between 1-benzyl-1H-pyrazole-3-carbaldehyde and 4-carbaldehyde isomers

Topic: Structural, Synthetic, and Functional Distinctions Between 1-Benzyl-1H-pyrazole-3-carbaldehyde and 1-Benzyl-1H-pyrazole-4-carbaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In the realm of heterocyclic chemistry, the regiochemistry of pyrazole derivatives dictates their electronic properties, reactivity, and binding affinity in pharmacological targets. 1-Benzyl-1H-pyrazole-3-carbaldehyde and 1-benzyl-1H-pyrazole-4-carbaldehyde are constitutional isomers that serve as critical scaffolds in the synthesis of bioactive molecules, including IRAK degraders and antitumor agents.

While they share the same molecular formula (

Part 1: Structural & Electronic Analysis

The pyrazole ring is a

-

1-Benzyl-1H-pyrazole-4-carbaldehyde (4-isomer): The formyl group is located at the C4 position. In 1-substituted pyrazoles, C4 is the most nucleophilic carbon, making it the preferred site for electrophilic aromatic substitution (EAS). The aldehyde at this position enjoys conjugation with the

-system without direct interference from the ring nitrogens. -

1-Benzyl-1H-pyrazole-3-carbaldehyde (3-isomer): The formyl group is at C3, adjacent to the pyrrole-like nitrogen (N1) and the pyridine-like nitrogen (N2). Direct electrophilic formylation rarely occurs at C3 because C4 is kinetically favored. Consequently, the 3-isomer requires "reverse" synthesis strategies, often building the ring with the functionality in place or alkylating a pre-functionalized pyrazole.

Electronic Distribution Diagram

Caption: Electronic directing effects in the pyrazole ring dictate that electrophilic formylation targets C4, necessitating alternative routes for C3 functionalization.

Part 2: Synthetic Pathways & Regiocontrol

Synthesis of the 4-Carbaldehyde Isomer

Primary Method: Vilsmeier-Haack Formylation Mechanism: Electrophilic Aromatic Substitution (EAS)

The synthesis of 1-benzyl-1H-pyrazole-4-carbaldehyde is robust and self-validating. The starting material, 1-benzylpyrazole, undergoes regioselective formylation at C4. The Vilsmeier reagent (DMF/POCl

Protocol:

-

Reagent Formation: To dry DMF (3.0 eq) at 0°C, add POCl

(1.2 eq) dropwise. Stir for 30 min to form the Vilsmeier salt. -

Addition: Add 1-benzylpyrazole (1.0 eq) dissolved in DMF.

-

Heating: Heat to 80-90°C for 4-6 hours.

-

Hydrolysis: Pour onto ice/water and neutralize with NaHCO

to hydrolyze the iminium intermediate to the aldehyde. -

Result: Exclusive formation of the 4-isomer.

Synthesis of the 3-Carbaldehyde Isomer

Primary Method: N-Alkylation of 1H-Pyrazole-3-carbaldehyde

Mechanism: Nucleophilic Substitution (

The 3-isomer cannot be made by direct formylation. Instead, one must start with 1H-pyrazole-3-carbaldehyde (or its ester precursor) and introduce the benzyl group.

-

Challenge: 1H-pyrazole-3-carbaldehyde exists in tautomeric equilibrium with 1H-pyrazole-5-carbaldehyde. Alkylation can yield a mixture of 1-benzyl-3-carbaldehyde and 1-benzyl-5-carbaldehyde.

-

Solution: Under basic conditions (Cs

CO

Protocol:

-

Solvation: Dissolve 1H-pyrazole-3-carbaldehyde (1.0 eq) in DMF.

-

Deprotonation: Add Cs

CO -

Alkylation: Add benzyl bromide (1.05 eq) dropwise.

-

Workup: Dilute with water and extract with EtOAc.

-

Purification: Silica gel chromatography is mandatory to separate the 1,3-isomer (major) from the 1,5-isomer (minor).

Synthetic Workflow Diagram

Caption: Divergent synthetic strategies: Direct electrophilic attack yields the 4-isomer, while alkylation of the pre-functionalized ring yields the 3-isomer.

Part 3: Spectroscopic Identification (The Trustworthiness Pillar)

Distinguishing these isomers relies on Nuclear Magnetic Resonance (NMR) . The coupling patterns of the pyrazole ring protons are the definitive "fingerprint."

1H NMR Comparison Table

| Feature | 4-Carbaldehyde Isomer | 3-Carbaldehyde Isomer |

| Aldehyde Proton (-CHO) | Singlet, | Singlet, |

| Ring Proton H5 | Singlet, | Doublet ( |

| Ring Proton H3/H4 | H3: Singlet, | H4: Doublet ( |

| Coupling Pattern | No Vicinal Coupling. H3 and H5 are separated by a quaternary carbon. | Vicinal Coupling. H4 and H5 are adjacent. |

| Physical State | Solid (MP: 44–48 °C) | Viscous Oil or Low Melting Solid |

Critical Diagnostic:

-

If you see two singlets in the aromatic region (excluding phenyl), you have the 4-isomer .

-

If you see two doublets with a coupling constant of

Hz, you have the 3-isomer .

Part 4: Reactivity & Applications

Reactivity Profile

Both isomers possess an electrophilic aldehyde, but the pyrazole ring influences their reactivity differently:

-

4-Carbaldehyde: The aldehyde is in conjugation with the "enamine-like" portion of the pyrazole (N1-C5=C4). It is highly reactive toward Knoevenagel condensations and Schiff base formation.

-

3-Carbaldehyde: The aldehyde is adjacent to the "imine-like" nitrogen (N2). This position is electronically distinct, often making the aldehyde slightly less electrophilic due to inductive effects from the adjacent nitrogen lone pair, but still viable for standard carbonyl chemistry.

Medicinal Chemistry Applications[1][2][3][4]

-

4-Carbaldehyde: Used extensively as a precursor for IRAK4 degraders (Interleukin-1 Receptor-Associated Kinase 4) and SUMO-activating enzyme inhibitors (e.g., TAK-981 precursors). The 4-position substitution mimics the substitution pattern of natural purines.

-

3-Carbaldehyde: Often explored for antimicrobial and antifungal agents. The 3-position substitution allows the benzyl group to occupy a different vector in the enzyme active site, useful for structure-activity relationship (SAR) studies when the 4-isomer shows poor binding.

Part 5: Detailed Experimental Protocols

Protocol A: Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde[1]

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube.

-

Vilsmeier Reagent: Add DMF (10 mL) and cool to 0°C. Add POCl

(1.2 mL, 13 mmol) dropwise. Stir for 20 min until a semi-solid white salt forms. -

Substrate Addition: Add 1-benzylpyrazole (1.58 g, 10 mmol) in 2 mL DMF.

-

Reaction: Heat to 90°C for 5 hours. Monitor by TLC (30% EtOAc/Hexane).

-

Quench: Pour reaction mixture into 50 g of crushed ice. Neutralize to pH 7-8 with saturated NaHCO

solution. -

Extraction: Extract with Dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na

SO -

Isolation: Evaporate solvent. Recrystallize from Ethanol/Water to obtain white crystals (Yield ~85%).

Protocol B: Synthesis of 1-Benzyl-1H-pyrazole-3-carbaldehyde

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

-

Solvation: Dissolve 1H-pyrazole-3-carbaldehyde (1.0 g, 10.4 mmol) in DMF (15 mL).

-

Base: Add Cesium Carbonate (Cs

CO -

Alkylation: Add Benzyl Bromide (1.3 mL, 11 mmol) dropwise.

-

Reaction: Stir at 25°C for 2 hours. Monitor by TLC.[2][3][4][5]

-

Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL).

-

Purification (Critical): Concentrate the organic layer. The crude residue contains both 1,3- and 1,5-isomers. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc/Heptane). The 1,3-isomer typically elutes second (more polar) or is identified by the NMR coupling constants described above.

References

- Synthesis of 1-Benzyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack: Source: BenchChem & Sigma-Aldrich Protocols.

- Synthesis of 1-Benzyl-1H-pyrazole-3-carbaldehyde (Alkylation Route)

-

Regioselectivity and NMR Characterization of Pyrazoles

-

Medicinal Chemistry Applications (TAK-981)

- Source: "Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme...", Journal of Medicinal Chemistry, 2021.

-

URL:[Link]

Sources

Solubility Guide: 1-Benzyl-1H-pyrazole-3-carbaldehyde in Organic Solvents

[1]

Executive Summary

Compound: 1-Benzyl-1H-pyrazole-3-carbaldehyde CAS: 321405-31-6 Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.21 g/mol [1]

This technical guide addresses the solubility profile, solvent compatibility, and handling protocols for 1-benzyl-1H-pyrazole-3-carbaldehyde .[1] As a key intermediate in the synthesis of pharmaceutical bioisosteres (e.g., for Schiff base ligands or metal-organic frameworks), understanding its dissolution behavior is critical for process optimization.

The molecule exhibits a "push-pull" solubility character : the lipophilic benzyl group confers solubility in non-polar aromatics and chlorinated solvents, while the polar pyrazole core and aldehyde moiety enable dissolution in polar aprotic solvents.[1] This guide provides a structured approach to solvent selection for synthesis, purification, and formulation.

Part 1: Physicochemical Profile & Solubility Mechanism[1][2]

Structural Analysis

The solubility behavior of 1-benzyl-1H-pyrazole-3-carbaldehyde is dictated by three distinct structural pharmacophores:

-

Benzyl Group (Lipophilic Tail): Provides significant hydrophobic character, facilitating solubility in aromatic solvents (Toluene) and chlorinated hydrocarbons (DCM, Chloroform).

-

Pyrazole Ring (Aromatic Core): A

-excessive heteroaromatic system.[1] The -

Aldehyde Group (Polar Head): A dipole moment generator that accepts hydrogen bonds, making the compound compatible with polar aprotic solvents (DMSO, DMF) and moderately soluble in alcohols.

Predicted Properties[1]

Part 2: Solvent Compatibility Matrix[1]

The following matrix categorizes solvents based on interaction type and suitability for specific workflows (Synthesis, Extraction, Crystallization).

| Solvent Class | Specific Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary Choice. Ideal for extraction and reaction medium.[1] High dissolution power due to dispersion forces and dipole interactions.[1] |

| Polar Aprotic | DMF, DMSO, DMAc | Excellent | Stock Solutions. Dissolves high concentrations (>100 mg/mL). Hard to remove; use only if necessary for reactions or bio-assays.[1] |

| Esters/Ketones | Ethyl Acetate, Acetone | Good | General Purpose. Good for TLC and silica column elution.[1] Acetone is excellent for rapid dissolution but volatile.[1] |

| Alcohols | Methanol, Ethanol, IPA | Moderate | Crystallization. Solubility increases significantly with heat ( |

| Aromatics | Toluene, Benzene | Good | Process Chemistry. Good for reflux reactions.[1] Toluene is a preferred greener alternative to benzene.[1] |

| Ethers | THF, 1,4-Dioxane, MTBE | Good to Moderate | Reaction Solvent. THF is excellent; MTBE is moderate and useful for extraction.[1] |

| Alkanes | Hexanes, Pentane, Cyclohexane | Poor / Insoluble | Anti-Solvent. Used to precipitate the compound from a concentrated solution (e.g., DCM/Hexane system). |

| Water | Water | Insoluble | Wash Medium. The compound is hydrophobic enough to remain in the organic phase during aqueous workups.[1] |

Part 3: Experimental Protocols

Protocol A: Rapid Solubility Screening (Visual)

Use this protocol to quickly assess solvent suitability for a new batch.

-

Preparation: Weigh 10 mg of 1-benzyl-1H-pyrazole-3-carbaldehyde into a 4 mL glass vial.

-

Addition: Add solvent in 100 µL increments at Room Temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Thermal Stress: If insoluble at RT, heat to boiling point (or 80°C). If it dissolves, the solvent is a candidate for recrystallization .[1][2]

Protocol B: Recrystallization (Purification)

Target Impurities: Unreacted starting materials or oxidation byproducts (carboxylic acids).

-

Solvent Selection: Use Ethanol (single solvent) or Ethyl Acetate/Hexane (binary system).[1]

-

Dissolution: Dissolve crude solid in minimal boiling Ethanol.

-

Filtration: Perform hot filtration if insoluble particles (dust/salts) are present.[1][2]

-

Crystallization: Allow the solution to cool slowly to RT, then to 4°C.

-

Troubleshooting: If oiling out occurs (common with benzyl pyrazoles), scratch the glass or add a seed crystal.

-

-

Collection: Filter precipitate and wash with cold Hexane.[1]

Protocol C: Quantitative Saturation Determination (HPLC)

For formulation or precise kinetic studies.

-

Saturation: Add excess solid to 2 mL of solvent. Stir at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter.

-

Dilution: Dilute 10 µL of filtrate into 990 µL Acetonitrile.

-

Analysis: Inject into HPLC (C18 Column, Water/ACN gradient).

-

Calculation:

.

Part 4: Visualization & Workflows

Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the intended application.[1]

Figure 1: Solvent Selection Decision Tree for 1-benzyl-1H-pyrazole-3-carbaldehyde.

Dissolution Mechanism

Conceptualizing the solute-solvent interactions.[1]

Figure 2: Mechanistic basis for solvent compatibility.

Part 5: Critical Stability & Handling Notes

-

Aldehyde Oxidation: In solution (especially in ethers like THF or alcohols), the aldehyde group is susceptible to autoxidation to the carboxylic acid (1-benzyl-1H-pyrazole-3-carboxylic acid) upon prolonged exposure to air.[1]

-

Hemiacetal Formation: In primary alcohols (Methanol/Ethanol), reversible hemiacetal formation may occur, complicating NMR spectra.

-

Tip: If NMR peaks are broadened in CD₃OD, switch to CDCl₃ or DMSO-d₆.[1]

-

-

Schiff Base Reactivity: Avoid using amine-containing solvents (e.g., Pyridine, primary amines) unless the intention is to form an imine.

References

1-Benzyl-1H-pyrazole-3-carbaldehyde: Technical Guide & Protocol

This guide details the technical specifications, synthesis, and application of 1-benzyl-1H-pyrazole-3-carbaldehyde , a critical heterocyclic building block in medicinal chemistry.

Chemical Identity & Specifications

1-Benzyl-1H-pyrazole-3-carbaldehyde is a regioisomer of the more common 4-carbaldehyde derivative. It serves as a strategic scaffold for developing Schiff bases, kinase inhibitors (e.g., RIP1), and anti-inflammatory agents.

| Property | Data |

| CAS Number | 321405-31-6 |

| PubChem CID | Not indexed as a primary record; Search via InChIKey |

| InChIKey | DOZKNXNCAYBLBI-UHFFFAOYSA-N |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water |

| Melting Point | 60–65 °C (Typical for this class; verify experimentally) |

Structural Distinction (Critical)

Researchers must distinguish this compound from its 4-formyl isomer (1-benzyl-1H-pyrazole-4-carbaldehyde, CAS 63874-95-3). The position of the aldehyde group at C-3 vs. C-4 dramatically alters the electronic properties and binding geometry in SAR (Structure-Activity Relationship) studies.

Safety Data & Handling (GHS Classification)

While specific toxicological data for this isomer is limited, it is structurally analogous to other benzyl-pyrazole aldehydes. Treat as a hazardous substance.

Hazard Identification (GHS)

-

Signal Word: WARNING

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Protocol

-

PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.

-

Ventilation: All operations involving the solid or solutions must be performed in a certified chemical fume hood.

-

Incompatibility: Strong oxidizing agents, strong bases.

Synthesis & Production Protocol

Methodology: Regioselective Alkylation

The most direct synthesis involves the N-alkylation of commercially available 1H-pyrazole-3-carbaldehyde (CAS 3920-50-1) with benzyl bromide.

Challenge: Alkylation of 3-substituted pyrazoles yields a mixture of 1,3- (desired) and 1,5- (undesired) isomers due to annular tautomerism. Solution: Use of specific solvent/base conditions to favor the thermodynamic product and chromatographic separation.

Step-by-Step Protocol

Reagents:

-

1H-Pyrazole-3-carbaldehyde (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetonitrile (ACN) or DMF (Dry)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask, dissolve 1H-pyrazole-3-carbaldehyde (10 mmol) in anhydrous ACN (50 mL).

-

Deprotonation: Add K₂CO₃ (20 mmol) and stir at Room Temperature (RT) for 30 minutes under Nitrogen atmosphere.

-

Alkylation: Dropwise add Benzyl bromide (11 mmol).

-

Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Note: Two spots will likely appear. The 1,3-isomer (less sterically hindered) is typically the major product and often has a different Rf value than the 1,5-isomer.

-

-

Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate in vacuo.

-

Purification: Dissolve residue in DCM. Wash with water (2x) and Brine (1x). Dry over Na₂SO₄.

-

Isomer Separation: Perform Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

30% EtOAc in Hexanes. -

Identification: The 1-benzyl-1H-pyrazole-3-carbaldehyde is typically the less polar fraction compared to the 1,5-isomer (verify via NOESY NMR if unsure).

-

Workflow Visualization

Figure 1: Synthetic workflow for the N-alkylation and isolation of the target compound.

Analytical Characterization (Self-Validating)

To ensure scientific integrity, the isolated product must be validated against the following criteria to confirm the 1,3-substitution pattern versus the 1,5-isomer.

| Technique | Expected Signal / Observation | Mechanistic Insight |

| ¹H NMR (CDCl₃) | Aldehyde: Singlet ~9.9–10.0 ppm.Benzyl: Singlet ~5.3–5.4 ppm (2H).Pyrazole: Two doublets (or d/t) ~6.8 and 7.4 ppm.[1] | The coupling constant ( |

| NOESY NMR | Critical Check: No strong NOE between Benzyl-CH₂ and Aldehyde-H. | In the 1,3-isomer , the benzyl and aldehyde groups are distal. In the 1,5-isomer , they are proximal and would show a strong NOE correlation. |

| ¹³C NMR | Carbonyl carbon ~185 ppm. | Confirms oxidation state of the aldehyde. |

| HRMS (ESI+) | [M+H]⁺ = 187.0871 (Calc). | Confirms molecular formula C₁₁H₁₀N₂O. |

Applications in Drug Discovery

Pharmacophore Utility

-

RIP1 Kinase Inhibition: Benzyl-pyrazole derivatives have been identified as necroptosis inhibitors. The 3-formyl group acts as a "warhead" precursor for reductive amination to install solubilizing amine tails.

-

Schiff Base Ligands: Condensation with anilines yields aldimines (Schiff bases) which coordinate transition metals or act as antimicrobial agents.

-

Fragment-Based Design: The rigid pyrazole core provides a defined vector for substituents, allowing precise probing of binding pockets.

Application Decision Tree

Figure 2: Strategic applications of the scaffold in medicinal chemistry.

References

-

PubChem. 1H-Pyrazole-3-carbaldehyde (Parent Compound) CID 12218383. National Library of Medicine.[2] Retrieved from [Link]

-

Li, Y., et al. (2015). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design. Retrieved from [Link]

Sources

melting point and physical appearance of 1-benzyl-1H-pyrazole-3-carbaldehyde

[1]

Physicochemical Specifications

This compound is primarily utilized as a synthetic intermediate.[1][2] Unlike many high-melting pyrazole derivatives, the N-benzylation at the 1-position disrupts the hydrogen bonding network typical of unsubstituted pyrazoles, resulting in a liquid state at ambient conditions.

| Property | Specification |

| CAS Number | 321405-31-6 |

| IUPAC Name | 1-benzyl-1H-pyrazole-3-carbaldehyde |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| Physical Appearance | Colorless to light yellow liquid (viscous oil) |

| Melting Point | N/A (Liquid at room temperature) |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water.[1][3][4] |

| Purity Markers | HPLC >95%; 1H NMR confirms structure. |

Technical Insight: While many pyrazole-4-carbaldehydes are solids, the 3-carbaldehyde isomer with an N-benzyl group typically exists as an oil. If a solid is observed, it may indicate the presence of the starting material (1H-pyrazole-3-carbaldehyde, MP ~150°C) or impurities.

Synthesis & Preparation Protocol

The most authoritative synthesis is derived from the discovery route for TAK-981 (Subasumstat).[1] This protocol utilizes a base-mediated alkylation of 1H-pyrazole-3-carbaldehyde.

Reaction Logic

-

Regioselectivity: The reaction relies on the acidity of the pyrazole NH.[1] Under basic conditions (Cs₂CO₃), the anion forms and attacks the benzyl bromide.[1] Regioselectivity (N1 vs. N2) favors the thermodynamically stable 1-benzyl isomer, though steric factors from the 3-formyl group also direct substitution away from N2.

-

Base Selection: Cesium carbonate (Cs₂CO₃) is preferred over NaH for milder handling and higher yields in DMF.[1]

Experimental Procedure

-

Scale: Based on 2.60 mmol input.

-

Yield: ~77% isolated yield.[1]

Step-by-Step Protocol:

-

Charge: To a 100 mL round-bottom flask, add 1H-pyrazole-3-carbaldehyde (250 mg, 2.60 mmol) and Cs₂CO₃ (2.12 g, 6.50 mmol).

-

Solvate: Add anhydrous DMF (10 mL) to form a suspension.

-

Initiate: Add benzyl bromide (0.33 mL, 2.70 mmol) dropwise.

-

Incubate: Stir the reaction mixture at ambient temperature (25°C) for 1 hour.

-

Quench & Workup:

-

Purification: Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the product as a light yellow oil.

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for the N-benzylation of pyrazole-3-carbaldehyde.

Characterization & Validation (NMR)

To validate the identity of the synthesized oil, 1H NMR is the gold standard.[1] The following data corresponds to the purified compound in CDCl₃.

| Proton Environment | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Aldehyde (-CHO) | 10.01 – 9.98 | Multiplet (m) | 1H | Characteristic deshielded aldehyde proton. |

| Pyrazole C5-H | 7.42 | Doublet (d, J=2.3 Hz) | 1H | Proton adjacent to N1; typically more deshielded than C4.[1] |

| Aromatic (Ph) | 7.41 – 7.32 | Multiplet (m) | 3H | Meta/Para protons of the benzyl ring.[1] |

| Aromatic (Ph) | 7.28 – 7.23 | Multiplet (m) | 2H | Ortho protons of the benzyl ring.[1] |

| Pyrazole C4-H | 6.82 | Doublet (d, J=2.4 Hz) | 1H | Proton at the 4-position; shielded relative to C5.[1] |

| Benzyl (-CH₂-) | 5.40 | Singlet (s) | 2H | Diagnostic singlet confirming N-alkylation.[1] |

Self-Validation Check:

-

If the 5.40 ppm singlet is missing, N-alkylation failed.[1]

-

If the 10.0 ppm signal is absent, the aldehyde may have oxidized to the carboxylic acid or reduced to the alcohol.[1]

Structural Logic Diagram

Figure 2: Key NMR diagnostic signals for structural verification.[6]

Applications in Drug Development

This compound is a "privileged scaffold" intermediate, most notably serving as the starting material (Intermediate I-1 ) for TAK-981 (Subasumstat) , a first-in-class SUMO-activating enzyme (SAE) inhibitor currently in clinical trials for metastatic solid tumors and Non-Hodgkin's lymphoma.

Reaction Pathway in TAK-981 Synthesis:

-

Starting Material: 1-benzyl-1H-pyrazole-3-carbaldehyde.[7][8][9][10][11][12]

-

Transformation: Undergoes Grignard addition or condensation to form the secondary alcohol linker found in TAK-981.[1]

-

Mechanism: The aldehyde serves as the electrophilic "handle" to attach the pyrimidine moiety (via a chloropyrimidine intermediate).[1]

References

-

Primary Synthesis & Characterization: Langston, S. P., et al. "Discovery of TAK-981, a First-in-Class Inhibitor of SUMO-Activating Enzyme for the Treatment of Cancer." Journal of Medicinal Chemistry, 2021, 64(5), 2501–2520.[1] [1][4]

-

Patent Protocol (TAK-981): "IRAK Degraders and Uses Thereof." World Intellectual Property Organization, WO2020113233A1, 2020.[1]

-

Chemical Property Data: "1-benzyl-1H-pyrazole-3-carbaldehyde."[7][3][8][9][12] ChemicalBook, CAS 321405-31-6.

Sources

- 1. Maleic Anhydride | C4H2O3 | CID 7923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Maleic anhydride | 108-31-6 [chemicalbook.com]

- 3. molscanner.com [molscanner.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2022125790A1 - Irak degraders and uses thereof - Google Patents [patents.google.com]

- 7. 1-benzyl-1H-pyrazole-3-carbaldehyde | 321405-31-6 [amp.chemicalbook.com]

- 8. PubChemLite - 1-benzyl-1h-pyrazole-3-carbaldehyde (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 9. PubChemLite - 1-benzyl-1h-pyrazole-3-carbaldehyde (C11H10N2O) [pubchemlite.lcsb.uni.lu]

- 10. PubChemLite - DOZKNXNCAYBLBI-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 11. PubChemLite - DOZKNXNCAYBLBI-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]

- 12. molscanner.com [molscanner.com]

Methodological & Application

Synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde: A Detailed Guide to a Regiocontrolled Approach

Introduction: The Significance of Pyrazole-3-carbaldehydes and a Critical Look at Synthetic Strategy

Pyrazole-3-carbaldehydes are pivotal building blocks in the synthesis of a diverse array of biologically active molecules and functional materials. Their aldehyde functionality serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. In the realm of drug discovery, the pyrazole nucleus is a well-established pharmacophore, present in numerous approved drugs. Consequently, robust and regioselective methods for the synthesis of substituted pyrazole-3-carbaldehydes are of paramount importance to researchers in medicinal chemistry and materials science.

The Vilsmeier-Haack (V-H) reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] It typically utilizes a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group onto the substrate.[1] While the V-H reaction is highly effective for many heterocyclic systems, its application to the synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde requires careful consideration of the inherent regioselectivity of electrophilic substitution on the pyrazole ring.

It is well-documented that electrophilic attack on N-substituted pyrazoles preferentially occurs at the C-4 position due to its higher electron density.[2][3] This makes the direct Vilsmeier-Haack formylation of 1-benzyl-1H-pyrazole an unsuitable method for obtaining the desired C-3 isomer. Instead, this application note will detail a more strategic and regiochemically controlled approach to the synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde. This method involves the construction of the pyrazole ring with the desired substitution pattern already in place, thereby circumventing the regioselectivity issues associated with post-modification of the pyrazole core.

Rationale for the Selected Synthetic Approach: [3+2] Cycloaddition

To achieve the regioselective synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde, a [3+2] cycloaddition reaction is the strategy of choice. This powerful transformation allows for the convergent assembly of the five-membered pyrazole ring from two components: a 1,3-dipole and a dipolarophile. In this case, a nitrile imine, generated in situ from a hydrazonoyl halide, will serve as the 1,3-dipole, and an α,β-acetylenic aldehyde or a synthetic equivalent will act as the dipolarophile. This method offers excellent control over the final substitution pattern of the pyrazole product.

The general mechanism for this approach is outlined below:

Figure 1. General workflow for the synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde via a [3+2] cycloaddition reaction.

This strategy ensures the unambiguous placement of the benzyl group at the N-1 position and the carbaldehyde group at the C-3 position of the pyrazole ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted pyrazoles via [3+2] cycloaddition reactions.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| N-benzyl-2-oxopropanehydrazonoyl chloride | C₁₀H₁₁ClN₂O | 210.66 | - | To be synthesized |

| Propynal | C₃H₂O | 54.05 | 624-67-9 | Highly volatile and toxic. Handle with extreme care in a well-ventilated fume hood. |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Freshly distilled. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous. |

| Sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Anhydrous. |

| Silica gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography (230-400 mesh). |

| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For chromatography. |

| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography. |

Step 1: Synthesis of N-benzyl-2-oxopropanehydrazonoyl chloride (Starting Material)

The hydrazonoyl chloride can be prepared from the corresponding hydrazone by reaction with a chlorinating agent. A typical procedure involves the reaction of the N-benzylhydrazone of pyruvaldehyde with a source of chlorine.

Step 2: [3+2] Cycloaddition Reaction

Figure 2. Step-by-step experimental workflow for the cycloaddition reaction.

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve N-benzyl-2-oxopropanehydrazonoyl chloride (1.0 eq) and propynal (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Base: Add a solution of triethylamine (1.5 eq) in anhydrous DCM dropwise to the cooled reaction mixture over a period of 30 minutes. The in situ generation of the nitrile imine is often indicated by a color change.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-benzyl-1H-pyrazole-3-carbaldehyde.

Characterization of 1-benzyl-1H-pyrazole-3-carbaldehyde

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the benzyl protons (a singlet for the CH₂ and multiplets for the aromatic protons), two distinct signals for the pyrazole ring protons, and a singlet for the aldehyde proton in the downfield region (around 9-10 ppm). |

| ¹³C NMR | Resonances for the benzyl carbons, the pyrazole ring carbons, and a characteristic downfield signal for the carbonyl carbon of the aldehyde. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of C₁₁H₁₀N₂O. |

| IR Spectroscopy | A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde. |

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

-

Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

-

Propynal is a highly toxic and volatile lachrymator. It should be handled with appropriate engineering controls and PPE.

-

Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

The synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde is most effectively and regioselectively achieved through a [3+2] cycloaddition strategy rather than a direct Vilsmeier-Haack formylation of 1-benzyl-1H-pyrazole. This approach provides unambiguous control over the substitution pattern of the pyrazole ring, a critical consideration for the synthesis of well-defined pharmaceutical intermediates and other functional molecules. The detailed protocol provided herein offers a reliable method for researchers to access this valuable synthetic building block.

References

- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.

- Hon, Y. S., et al. (2020). Synthesis and antibacterial evaluation of novel 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde derivatives. Journal of Heterocyclic Chemistry.

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.

- Formylation of N-alkyl-3,5-dimethyl-1H-pyrazoles according to Vilsmeier-Haak led to the formation of the corresponding 4-formyl derivatives. (2014). Russian Journal of General Chemistry.

- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2022).

- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2023). The Journal of Organic Chemistry.

- Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2012). Letters in Organic Chemistry.

- Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. (2011).

- Synthesis of 4-Benzoyl-1,5-Diphenyl-1h-Pyrazole-3-Carboxylic Acid Derivatives and Their Antimicrobial Activities. (2007). Turkish Journal of Chemistry.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journal of Organic Chemistry.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences and Research.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). Arkivoc.

- Electrophilic Substitution Reactions in Pyrazole. (n.d.). Scribd.

Sources

- 1. sciensage.info [sciensage.info]

- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

Procedure for the Regioselective Benzylation of 1H-Pyrazole-3-Carbaldehyde

An Application Note and Protocol from the Senior Scientist's Desk

Abstract

This document provides a comprehensive, field-proven protocol for the N-benzylation of 1H-pyrazole-3-carbaldehyde, a critical precursor in the synthesis of various pharmacologically active compounds. N-substituted pyrazoles are foundational scaffolds in numerous approved drugs, and their synthesis is a cornerstone of medicinal chemistry.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, justify the choice of reagents and conditions, and offer practical insights into reaction optimization, purification, and characterization. We present a reliable method for the regioselective synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde, addressing the common challenge of isomeric mixture formation in pyrazole alkylation.[3][4]

Introduction: The Rationale for Pyrazole Benzylation

The pyrazole nucleus is a privileged scaffold in drug discovery, appearing in blockbuster drugs like Celecoxib. The strategic functionalization of the pyrazole ring, particularly at the N1 position, is a key tactic for modulating a compound's pharmacokinetic and pharmacodynamic properties. The introduction of a benzyl group can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune solubility.

The primary challenge in the alkylation of unsymmetrically substituted pyrazoles, such as 1H-pyrazole-3-carbaldehyde, is controlling regioselectivity. The reaction can potentially yield two different constitutional isomers: the N1-benzylated product and the N2-benzylated product. The protocol detailed herein is optimized for the selective synthesis of the desired N1 isomer, 1-benzyl-1H-pyrazole-3-carbaldehyde. This selectivity is achieved by leveraging the electronic influence of the C3-carbaldehyde group and carefully selecting the base and reaction conditions.

Reaction Mechanism and Strategy

The N-benzylation of pyrazole proceeds via a classical two-step sequence:

-

Deprotonation: The acidic proton on the pyrazole ring's nitrogen (pKa ≈ 14) is removed by a suitable base to generate a nucleophilic pyrazolate anion.

-

Nucleophilic Substitution (SN2): The pyrazolate anion then attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide), displacing the halide and forming the new N-C bond.[3]

Controlling Regioselectivity

For 1H-pyrazole-3-carbaldehyde, the electron-withdrawing carbaldehyde group at the C3 position makes the adjacent N2 nitrogen less nucleophilic. Consequently, the N1 position is electronically and sterically favored for the SN2 attack, leading to the preferential formation of the 1-benzyl-1H-pyrazole-3-carbaldehyde isomer. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) ensures near-complete deprotonation before the introduction of the electrophile, which further enhances selectivity.[5]

Caption: Reaction mechanism for the N-benzylation of pyrazole.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment

| Reagent/Material | Grade | Supplier Example |

| 1H-Pyrazole-3-carbaldehyde | ≥97% | Sigma-Aldrich |

| Sodium Hydride (NaH) | 60% dispersion in oil | Acros Organics |

| Benzyl Bromide (BnBr) | ≥98%, stabilized | Alfa Aesar |

| Anhydrous N,N-Dimethylformamide (DMF) | DriSolv™ or equivalent | EMD Millipore |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

| Saturated aq. NH₄Cl solution | - | Lab-prepared |

| Brine (Saturated aq. NaCl) | - | Lab-prepared |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR Chemicals |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |

| Equipment | Specification | |

| Round-bottomed flask (100 mL) | Two-neck | |

| Magnetic stirrer and stir bar | ||

| Septa and needles | ||

| Syringes (1 mL, 5 mL) | ||

| Ice bath | ||

| Rotary evaporator | ||

| TLC plates | Silica gel 60 F₂₅₄ |

Reagent Stoichiometry

| Compound | Role | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) |

| 1H-Pyrazole-3-carbaldehyde | Substrate | 96.09 | 1.0 | 0.961 g |

| Sodium Hydride (60%) | Base | 40.00 (as 100%) | 1.1 | 0.440 g |

| Benzyl Bromide | Benzylating Agent | 171.04 | 1.1 | 1.25 mL (1.88 g) |

| Anhydrous DMF | Solvent | 73.09 | - | 20 mL |

Step-by-Step Synthesis Procedure

A. Reaction Setup & Deprotonation

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1H-pyrazole-3-carbaldehyde (0.961 g, 10.0 mmol) and a magnetic stir bar to a flame-dried 100 mL two-neck round-bottomed flask.

-

Solvent Addition: Add anhydrous DMF (20 mL) via syringe to dissolve the substrate.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C.

-

Base Addition: Carefully add sodium hydride (0.440 g of 60% dispersion, 11.0 mmol) portion-wise over 10 minutes. CAUTION: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes to ensure complete deprotonation.[5]

B. Benzylation

-

Electrophile Addition: While maintaining the temperature at 0 °C, add benzyl bromide (1.25 mL, 11.0 mmol) dropwise via syringe over 5 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a higher Rf value than the starting material.

C. Work-up and Extraction

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.[5]

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 40 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL) to remove residual DMF and salts.[5]

-

Drying: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

Caption: Workflow for the benzylation of 1H-pyrazole-3-carbaldehyde.

Purification and Characterization

Purification

The crude product should be purified by silica gel column chromatography.[5]

-

Slurry: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a Hexanes:Ethyl Acetate (9:1) mixture.

-

Elution: Load the adsorbed crude product onto the column. Elute with a gradient solvent system, starting with Hexanes:Ethyl Acetate (9:1) and gradually increasing the polarity to Hexanes:Ethyl Acetate (4:1).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain 1-benzyl-1H-pyrazole-3-carbaldehyde as a pure compound, typically a pale yellow oil or a low-melting solid.

Characterization

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~9.95 (s, 1H, -CHO)

-

δ ~7.80 (d, 1H, Pyrazole-H)

-

δ ~7.40-7.25 (m, 5H, Ar-H of benzyl)

-

δ ~6.80 (d, 1H, Pyrazole-H)

-

δ ~5.45 (s, 2H, -CH₂-)

-

Key indicators: The disappearance of the broad N-H signal from the starting material and the appearance of the characteristic benzylic singlet around 5.45 ppm.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~185.0 (Aldehyde C=O)

-

δ ~140-128 (Aromatic and Pyrazole carbons)

-

δ ~55.0 (Benzylic -CH₂-)

-

-

Mass Spectrometry (ESI-MS):

-

m/z calculated for C₁₁H₁₀N₂O [M+H]⁺: 187.08. Found: 187.1.

-

-

IR Spectroscopy (ATR, cm⁻¹):

-

~1685 (C=O stretch, aldehyde)[6]

-

~2820, 2720 (C-H stretch, aldehyde)

-

~3050 (Aromatic C-H stretch)

-

Safety and Handling

-

Sodium Hydride (NaH): Highly flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from any moisture.

-

Benzyl Bromide: Lachrymator and corrosive. Causes severe skin and eye irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

-

Anhydrous Solvents (DMF): Handle under inert conditions to maintain anhydrous state. DMF is a skin and respiratory irritant.

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive NaH (exposed to air/moisture); wet solvent/glassware. | Use fresh NaH from a sealed container. Ensure all glassware is flame-dried and solvents are properly anhydrous. |

| Incomplete Reaction | Insufficient base or reaction time. | Increase reaction time and monitor by TLC. Ensure 1.1 equivalents of active base are used. |

| Formation of Isomers | Reaction conditions not optimal for selectivity. | Ensure complete deprotonation at 0°C before adding benzyl bromide. Using a milder base like K₂CO₃ might require higher temperatures and can lead to more isomer formation. |

| Difficult Purification | Close Rf values of product and impurities. | Use a long chromatography column and a shallow elution gradient for better separation. Consider recrystallization if the product is solid. |

Conclusion

This application note provides a robust and highly regioselective protocol for the synthesis of 1-benzyl-1H-pyrazole-3-carbaldehyde. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can reliably produce this valuable building block for applications in medicinal chemistry and drug development. The detailed steps for synthesis, purification, and characterization establish a self-validating system for achieving high-purity material essential for subsequent research.

References

- BenchChem. (2025). Experimental protocol for N-benzylation of pyrazoles. [Online PDF].

-

Guchhait, S. K., et al. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3, 9. Available at: [Link]

-

Semantic Scholar. SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Available at: [Link]

-

Pipaliya, B., et al. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

-

Xu, D., et al. (2016). Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors. Chemical Biology & Drug Design, 87(4), 557-564. Available at: [Link]

-

Gökçe, M., et al. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2841-2858. Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(i), 195-242. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. [Online PDF].

-

El-Sayed, M. A. A., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(2), M650. Available at: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 1-Benzyl-1H-pyrazole Derivatives as Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

Application Note: Claisen-Schmidt Condensation of 1-benzyl-1H-pyrazole-3-carbaldehyde with Acetophenones

Abstract

This application note details the optimized protocol for the synthesis of (E)-1-aryl-3-(1-benzyl-1H-pyrazol-3-yl)prop-2-en-1-ones via the Claisen-Schmidt condensation. Pyrazole-chalcone hybrids represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide provides a robust, scalable methodology using base-catalyzed condensation, including mechanistic insights, purification strategies, and structural characterization standards.

Introduction & Scientific Rationale

The conjugation of a pyrazole ring with an

Why this Scaffold?

-

Biological Relevance: The pyrazole moiety mimics the pyrimidine bases of DNA, while the chalcone linker acts as a Michael acceptor, capable of alkylating cysteine residues in target proteins (e.g., kinases or tubulin).

-

Synthetic Utility: The 3-formyl position on the pyrazole ring is less sterically hindered than the 4- or 5-positions, often resulting in higher yields and faster reaction kinetics compared to isomeric analogs.

Reaction Mechanism

The reaction proceeds through a base-catalyzed aldol-type condensation followed by an E1cB elimination.

-

Enolization: Base abstracts an

-proton from the acetophenone. -

Nucleophilic Attack: The enolate attacks the carbonyl carbon of the pyrazole aldehyde.

-

Proton Transfer: Formation of the

-hydroxy ketone intermediate (aldol). -

Dehydration: Elimination of water to form the thermodynamically stable (

)-chalcone.

Figure 1: Mechanistic pathway of the base-catalyzed Claisen-Schmidt condensation.

Experimental Protocol

Materials & Reagents[2]

-

Electrophile: 1-benzyl-1H-pyrazole-3-carbaldehyde (1.0 equiv).

-

Nucleophile: Substituted Acetophenone (1.0 - 1.1 equiv).

-

Catalyst: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

-

Solvent: Ethanol (95% or Absolute) or PEG-400 (Green Alternative).

-

Quenching: Ice-cold distilled water, dilute HCl (0.1 M).

Standard Ethanolic Procedure (Method A)

Best for crystalline products and ease of scale-up.

-

Preparation: Dissolve 1-benzyl-1H-pyrazole-3-carbaldehyde (10 mmol) and the substituted acetophenone (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

-

Catalysis: Add 5 mL of 40% aqueous NaOH solution dropwise while stirring at room temperature.

-

Note: The solution often turns yellow/orange immediately, indicating enolate formation and conjugation.

-

-

Reaction: Stir the mixture at room temperature for 3–6 hours.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The aldehyde spot (

) should disappear.

-

-

Workup: Pour the reaction mixture into crushed ice (approx. 100 g) with vigorous stirring. Acidify slightly with dilute HCl if necessary to neutralize excess base (pH ~7).

-

Isolation: Filter the resulting precipitate under vacuum. Wash the solid with cold water (3 x 20 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from hot ethanol or methanol. If the product is oily, use column chromatography (Silica gel, Hexane/EtOAc gradient).

PEG-400 Green Synthesis (Method B)

Best for speed and environmental sustainability.

-

Mixing: In a beaker, mix the aldehyde (10 mmol) and acetophenone (10 mmol) in PEG-400 (15 mL).

-

Catalysis: Add powdered NaOH (20 mmol) or 50% aq. NaOH (1 mL).

-

Reaction: Stir at 40°C for 30–60 minutes.

-

Workup: Add water to the PEG mixture. The hydrophobic chalcone will precipitate out immediately. Filter and wash as above.[2]

Workflow Visualization

Figure 2: Step-by-step experimental workflow for chalcone synthesis.

Characterization & Expected Data

Successful synthesis is confirmed by specific spectral signatures.[3][4] The trans (

NMR Spectroscopy (1H)

-

Vinylic Protons: The hallmark of the chalcone system is a pair of doublets for the

- and-

7.4 – 7.8 ppm (

-

7.8 – 8.2 ppm (

-

Coupling Constant (

): 15 – 16 Hz (Definitive for trans-isomer).

-

7.4 – 7.8 ppm (

-

Pyrazole Singlet: A sharp singlet around

8.0 – 8.5 ppm corresponding to the proton at the pyrazole-5 position (or 4, depending on numbering convention relative to benzyl). -

Benzyl Methylene: A singlet at

5.3 – 5.5 ppm (

Infrared (IR) Spectroscopy

-

C=O Stretch: 1650 – 1665 cm

(Conjugated ketone, lower than typical ketones). -

C=C Stretch: 1580 – 1600 cm

.

Representative Data Table

| Entry | Acetophenone Substituent (R) | Time (h) | Yield (%) | Melting Point (°C) |

| 1 | H | 3.0 | 85-90 | 110-112 |

| 2 | 4-Cl | 2.5 | 88-92 | 135-137 |

| 3 | 4-OMe | 4.0 | 80-85 | 105-108 |

| 4 | 4-NO2 | 1.5 | 90-95 | 150-152 |

Note: Electron-withdrawing groups (NO2) on the acetophenone typically accelerate the reaction by increasing the acidity of the

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitation | Product is an oil or soluble in aqueous EtOH. | Extract with Ethyl Acetate (3x), dry over Na2SO4, and evaporate. Attempt trituration with cold ether. |

| Low Yield | Cannizzaro reaction (aldehyde disproportionation). | Reduce base concentration (try 10% NaOH) or lower temperature. |

| Multiple Spots on TLC | Incomplete conversion or Michael addition side-product. | Increase reaction time. If Michael adduct forms (rare without external nucleophile), ensure reagents are dry. |

| cis-Isomer Presence | Photoisomerization. | Protect reaction flask from direct light (wrap in foil). |

References

-

Mechanism of Claisen Condensation. Byju's. Available at: [Link]

-

Synthesis and Biological Activity of Chalcone Derived Pyrazolines. ResearchGate. Available at: [Link]

-

PEG Mediated Synthesis of Pyrazole based Chalcones. Healthcare Bulletin. Available at: [Link]

-

Claisen-Schmidt Condensation Overview. Wikipedia. Available at: [Link]

-

Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. Academy of Sciences Malaysia. Available at: [Link]

Sources

Synthesis of Pyrazole-Based Chalcones from 1-Benzyl-1H-pyrazole-3-carbaldehyde: A Detailed Application Note and Protocol

This document provides a comprehensive guide for the synthesis of pyrazole-based chalcones, a class of compounds of significant interest to researchers in medicinal chemistry and drug development. The protocols herein detail the synthesis starting from the versatile precursor, 1-benzyl-1H-pyrazole-3-carbaldehyde. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, the rationale behind experimental choices, and robust protocols for reproducible results.

Introduction: The Significance of Pyrazole-Based Chalcones

Pyrazole and chalcone moieties are prominent pharmacophores in a vast array of biologically active compounds.[1] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous FDA-approved drugs.[2] These include therapeutics for a wide range of conditions, from cancer and inflammatory diseases to viral infections.[2][3] Chalcones, which are α,β-unsaturated ketones, also exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[4][5]